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Compound of Interest

Compound Name: 2-Tert-butylpyrimidin-5-amine

CAS No.: 59950-55-9

Cat. No.: B3029244 Get Quote

The aminopyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a

"privileged structure" due to its ability to bind to a wide range of biological targets with high

affinity. This is largely attributed to its hydrogen bonding capabilities, aromatic nature, and

metabolic stability. The introduction of a tert-butyl group at the 2-position, as seen in 2-tert-
butylpyrimidin-5-amine, offers several strategic advantages for drug design. The bulky,

lipophilic tert-butyl group can effectively probe deep hydrophobic pockets within a target

protein's active site, often leading to enhanced binding affinity and improved selectivity.

Furthermore, this group can act as a metabolic shield, preventing oxidative degradation of the

pyrimidine ring and thereby improving the pharmacokinetic profile of derivative compounds.

The 5-amino group provides a crucial synthetic handle for further molecular elaboration. It

serves as a key point for building out the molecule, allowing for the introduction of various

pharmacophores to optimize potency, selectivity, and drug-like properties. The compound has

been specifically identified as an inhibitor of B-raf, a serine/threonine-protein kinase that is a

critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in

various cancers.[1] This positions 2-tert-butylpyrimidin-5-amine as a key starting material for

research into novel oncology therapeutics.[2][3]

Physicochemical and Structural Properties
A summary of the key physicochemical properties of 2-tert-butylpyrimidin-5-amine is

provided below. These properties are essential for its handling, formulation, and application in
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synthetic chemistry.

Property Value Source

CAS Number 59950-55-9 [4]

Molecular Formula C₈H₁₃N₃ [4]

Molecular Weight 151.21 g/mol [4]

Boiling Point 248.5 °C [4]

Flash Point 127.5 °C [4]

IUPAC Name 2-(tert-butyl)pyrimidin-5-amine [4]

Canonical SMILES CC(C)(C)C1=NC=C(N)C=N1 [4]

InChI Key
FTIPLKFFZLCAFN-

UHFFFAOYSA-N
[4]

Synthesis and Purification
While specific, peer-reviewed synthetic procedures for 2-tert-butylpyrimidin-5-amine are not

extensively detailed in public literature, its structure lends itself to established heterocyclic

chemistry principles. A robust and logical approach is the condensation of a suitable 1,3-

dielectrophile with guanidine.

Plausible Synthetic Pathway: Guanidine Condensation
The most direct conceptual synthesis involves the reaction of guanidine with a β-dicarbonyl

compound or its synthetic equivalent that already contains the tert-butyl and a masked amino

group. A common precursor would be a derivative of malonaldehyde or a β-ketoester.
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Reaction ConditionsPivaloylacetonitrile

NaOEt / EtOH

+ Guanidine HCl

Guanidine Hydrochloride

Reflux

2-tert-butylpyrimidin-5-amineCyclocondensation

Click to download full resolution via product page

Caption: Plausible synthetic pathway via cyclocondensation.

Experimental Protocol (Representative)
Disclaimer:This protocol is a representative example based on established chemical principles

for pyrimidine synthesis and has not been experimentally validated from a specific publication

for this exact molecule.

Reaction Setup: To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium

metal (1.1 eq) in anhydrous ethanol, add guanidine hydrochloride (1.0 eq). Stir the resulting

suspension at room temperature for 30 minutes.

Addition of Precursor: Add 3,3-dimethyl-2-oxobutanenitrile (pivaloylacetonitrile) (1.0 eq)

dropwise to the reaction mixture. This precursor serves as the 1,3-dielectrophile containing

the necessary tert-butyl group.

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 12-24 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the

starting material is consumed. The underlying mechanism involves the initial condensation of

guanidine with the ketone, followed by intramolecular cyclization onto the nitrile to form the

pyrimidine ring.

Work-up: After cooling to room temperature, neutralize the reaction mixture with aqueous

HCl. Reduce the solvent volume under vacuum. Extract the aqueous residue with ethyl

acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can then be purified by flash

column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield

pure 2-tert-butylpyrimidin-5-amine.

Spectroscopic and Analytical Characterization
Disclaimer:Publicly accessible, experimentally derived NMR spectra for 2-tert-butylpyrimidin-
5-amine are not available. The following data is predicted based on established chemical shift

principles and analysis of structurally similar compounds.[5][6]

The structural identity and purity of the compound would be confirmed using standard

analytical techniques.
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Technique Feature
Predicted Chemical
Shift (δ) / m/z

Rationale /
Interpretation

¹H NMR Singlet, 9H ~1.35 ppm

Nine equivalent

protons of the tert-

butyl group.

Singlet (broad), 2H ~3.5-4.5 ppm

Two protons of the

primary amine (-NH₂).

Shift is variable and

exchanges with D₂O.

Singlet, 2H ~8.20 ppm

Two equivalent

protons on the

pyrimidine ring at C4

and C6, deshielded by

the electronegative

nitrogen atoms.

¹³C NMR Quaternary Carbon ~38 ppm
Quaternary carbon of

the tert-butyl group.

Methyl Carbons ~29 ppm

Three equivalent

methyl carbons of the

tert-butyl group.

C5-NH₂ ~140 ppm
Carbon atom attached

to the amino group.

C4, C6 ~155 ppm

Equivalent carbon

atoms in the

pyrimidine ring

adjacent to the

nitrogens.

C2-tBu ~175 ppm

Carbon atom at the 2-

position, attached to

the tert-butyl group

and flanked by two

nitrogens, making it

highly deshielded.
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Mass Spec (EI) [M]⁺ 151

Molecular ion peak

corresponding to the

molecular weight.

[M-15]⁺ 136

Fragment peak

corresponding to the

loss of a methyl group

(•CH₃) from the tert-

butyl moiety, a

characteristic

fragmentation pattern.

Chemical Reactivity
The reactivity of 2-tert-butylpyrimidin-5-amine is dominated by the nucleophilic character of

the 5-amino group and the electronic nature of the pyrimidine ring.

N-Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides,

and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a

common strategy for derivatization in medicinal chemistry.

N-Alkylation: The amino group can be alkylated using alkyl halides, though over-alkylation to

the secondary and tertiary amine is possible under forcing conditions. Reductive amination

with aldehydes or ketones provides a controlled route to secondary amines.

Diazotization: Reaction with nitrous acid (e.g., NaNO₂/HCl) at low temperatures would

convert the amino group into a diazonium salt. This intermediate is highly versatile and can

be displaced by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -CN) to install different

functional groups at the 5-position.

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and

resistant to electrophilic substitution. However, the strongly activating amino group at the 5-

position can direct electrophiles to the 4 and 6 positions, although harsh conditions may be

required.
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Potential Reaction Sites

2-tert-butylpyrimidin-5-amine

5-Amino Group
(Nucleophilic Center)
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Diazotization

C4/C6 Positions
(Activated by -NH₂)

Electrophilic Substitution
(requires activation)

Click to download full resolution via product page

Caption: Key reactive sites on 2-tert-butylpyrimidin-5-amine.

Applications in Drug Discovery and Research
The primary application of 2-tert-butylpyrimidin-5-amine is as a molecular fragment and

starting material for the synthesis of bioactive compounds, particularly kinase inhibitors.

B-raf and Pan-Raf Kinase Inhibitors
The compound is noted as a B-raf inhibitor.[1] The RAF kinase family (A-RAF, B-RAF, C-RAF)

are critical targets in oncology. Mutations in B-RAF, especially the V600E mutation, are found in

a high percentage of melanomas and other cancers. The pyrimidine scaffold is a well-

established hinge-binding motif for ATP-competitive kinase inhibitors.[3][7] The 2-tert-butyl

group can occupy a hydrophobic pocket near the hinge region, while derivatives built off the 5-

amino group can extend into the solvent-exposed region or interact with other key residues to

achieve high potency and selectivity.[2] Researchers have successfully developed potent pan-

RAF inhibitors based on pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds to enhance efficacy

and overcome resistance mechanisms that can arise with inhibitors targeting only a single

isoform.[3][8]

Fragment-Based Drug Design (FBDD)
With a molecular weight of ~150 g/mol , 2-tert-butylpyrimidin-5-amine is an ideal candidate

for fragment-based drug design. In FBDD, low-molecular-weight fragments are screened for
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weak but efficient binding to a biological target. Hits are then elaborated or linked together to

build a potent lead compound. The combination of a proven hinge-binding scaffold

(aminopyrimidine) and a hydrophobicity-modulating group (tert-butyl) makes this an attractive

fragment for screening against various kinase targets.

Safety and Handling
Proper handling of 2-tert-butylpyrimidin-5-amine is essential in a laboratory setting. The

compound is classified with several hazards according to the Globally Harmonized System

(GHS).

Hazard Class GHS Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation

STOT - Single Exposure H335 May cause respiratory irritation

Recommended Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves, protective clothing, and eye/face protection.

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before

handling this chemical. The compound should be used in a well-ventilated area or a chemical

fume hood.

Conclusion
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2-Tert-butylpyrimidin-5-amine represents a strategically important building block for drug

discovery professionals. Its well-defined structure combines a privileged aminopyrimidine core

with a functionality-enhancing tert-butyl group and a versatile amino handle. While detailed

public data on its synthesis and spectral properties is limited, its chemical nature allows for the

confident postulation of synthetic routes and analytical characteristics. Its established role as a

precursor for potent RAF kinase inhibitors underscores its value and ensures its continued

relevance in the development of next-generation targeted therapies for cancer and other

diseases.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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